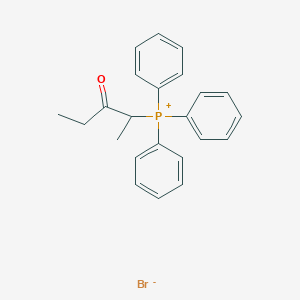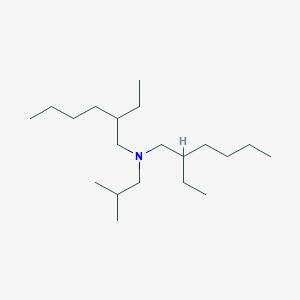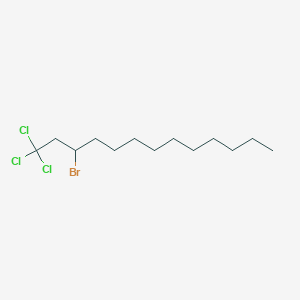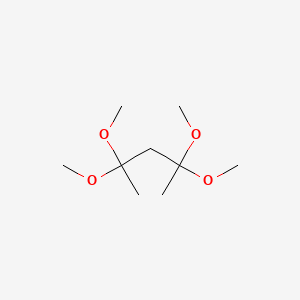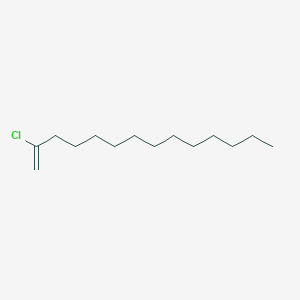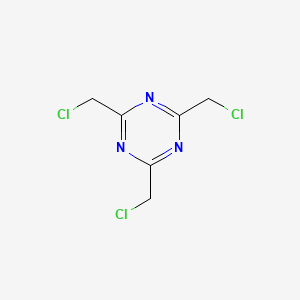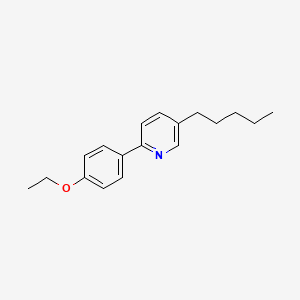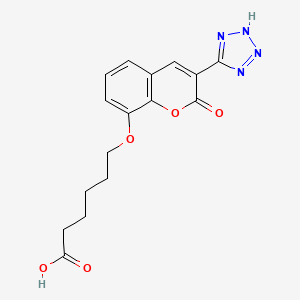
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- is a complex organic compound with the molecular formula C16H16N4O5 This compound is notable for its unique structure, which includes a hexanoic acid moiety linked to a benzopyran ring system through a tetrazole group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate ketone under acidic conditions.
Introduction of the Tetrazole Group: The tetrazole group is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Hexanoic Acid Moiety: The final step involves esterification or amidation to attach the hexanoic acid moiety to the benzopyran-tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzopyran or tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- involves its interaction with specific molecular targets. The benzopyran ring can interact with various enzymes or receptors, while the tetrazole group may enhance binding affinity or specificity. The hexanoic acid moiety can influence the compound’s solubility and bioavailability.
相似化合物的比较
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- can be compared with similar compounds such as:
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-: Differing in the position of the benzopyran ring attachment.
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-: Another positional isomer with distinct properties.
These comparisons highlight the uniqueness of the compound in terms of its reactivity, applications, and potential for further research.
属性
CAS 编号 |
103876-51-3 |
|---|---|
分子式 |
C16H16N4O5 |
分子量 |
344.32 g/mol |
IUPAC 名称 |
6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-8-yl]oxyhexanoic acid |
InChI |
InChI=1S/C16H16N4O5/c21-13(22)7-2-1-3-8-24-12-6-4-5-10-9-11(15-17-19-20-18-15)16(23)25-14(10)12/h4-6,9H,1-3,7-8H2,(H,21,22)(H,17,18,19,20) |
InChI 键 |
MTRJIRYVDCRTML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14334082.png)
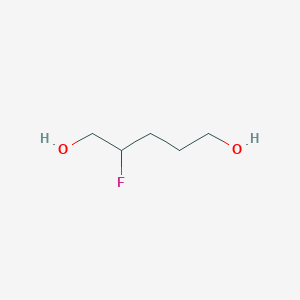
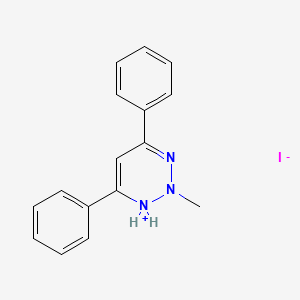

![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
